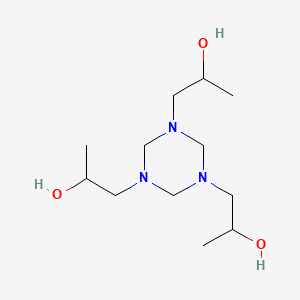

Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine

Description

Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine (CAS: 25254-50-6) is a formaldehyde-releasing compound belonging to the hexahydro-s-triazine family. It features three 2-hydroxypropyl substituents attached to a saturated triazine ring. This structure confers solubility in aqueous systems and reactivity with nucleophilic agents like hydrogen sulfide (H₂S). The compound is characterized by a monoisotopic mass of 238.054651 Da and a molecular formula of C₉H₂₁N₃O₃ . Its primary applications include use as a preservative and H₂S scavenger in industrial processes, though specific sectoral uses are less documented compared to its hydroxyethyl analog. A notable property is its formaldehyde release, which contributes to antimicrobial activity but raises safety considerations .

Properties

CAS No. |

25254-50-6 |

|---|---|

Molecular Formula |

C12H27N3O3 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-[3,5-bis(2-hydroxypropyl)-1,3,5-triazinan-1-yl]propan-2-ol |

InChI |

InChI=1S/C12H27N3O3/c1-10(16)4-13-7-14(5-11(2)17)9-15(8-13)6-12(3)18/h10-12,16-18H,4-9H2,1-3H3 |

InChI Key |

QUGSRMKLRLHUHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CN(CN(C1)CC(C)O)CC(C)O)O |

Origin of Product |

United States |

Preparation Methods

Condensation of Formaldehyde with Primary Amines

The most common and well-documented preparation method involves the condensation reaction of formaldehyde with primary amines bearing 2-hydroxypropyl substituents. This process typically proceeds under controlled temperature and pH conditions to form the hexahydro-s-triazine ring system.

-

- Formaldehyde (commonly as 37% aqueous solution or paraformaldehyde)

- 2-Hydroxypropyl primary amine (or mixtures of primary amines for substituted derivatives)

-

- Temperature: 25°C to 45°C during addition; post-addition stirring at 25°C to 30°C

- Solvent: Water or water-organic solvent mixtures (e.g., water-dioxane)

- pH: Often adjusted by addition of potassium hydroxide or other bases to facilitate phase separation and product isolation

-

- The primary amine is slowly added to an aqueous formaldehyde solution under stirring and temperature control.

- The reaction mixture is stirred further to ensure completion.

- Addition of potassium hydroxide or similar base causes phase separation.

- The organic phase containing the hexahydrotriazine is isolated.

- Purification is achieved by distillation under reduced pressure to remove volatiles and obtain a pure product.

This method allows for the preparation of hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine and related derivatives by varying the amine reactants and their ratios.

Catalytic Synthesis Using Polymeric Formaldehyde and Amines

Another approach involves the reaction of polymeric formaldehyde (e.g., paraformaldehyde or trioxane) with primary amines in the presence of acid catalysts such as aryl sulfonic acids containing sulfuric acid. This method is particularly used for preparing hexahydro-1,3,5-triacyl-s-triazines but is adaptable for hydroxyalkyl-substituted triazines.

-

- Benzene or naphthalene sulfonic acid containing 0.5–7.0% sulfuric acid

- Water content controlled between 0–10% for optimal catalysis

-

- High yield and controllable synthesis

- Reaction typically carried out neat or in inert organic diluents

- Product recovered by filtration and drying

This catalytic method offers advantages in yield and purity, though it is more commonly applied for acyl-substituted triazines.

This approach allows the introduction of various substituents, including hydroxyalkyl groups, by choosing appropriate chloroformates and reaction conditions.

Comparative Summary of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of formaldehyde with amines | Formaldehyde + 2-hydroxypropyl amine | Mild temperature (25–45°C), base for phase separation | Simple, direct synthesis, good purity | Requires careful temperature and pH control |

| Catalytic polymeric formaldehyde reaction | Polymeric formaldehyde + amines | Aryl sulfonic acid catalyst, controlled water content | High yield, controllable reaction | More complex catalyst system, typically for acyl derivatives |

| Esterification via hexahydrotriazine intermediate | Ammonia + formaldehyde + chloroformates | Acid acceptor, low temperature | Versatile for various substituents | Multi-step, requires acid acceptors, less direct for hydroxypropyl |

Research Findings and Practical Notes

- The condensation method is widely used industrially due to its straightforwardness and ability to produce relatively pure hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine by distillation under reduced pressure.

- Control of molar ratios of amines and formaldehyde is critical for obtaining the desired substitution pattern and avoiding polymeric byproducts.

- The catalytic method, while effective for triacyl derivatives, is less commonly applied to hydroxypropyl triazines but offers insights into catalyst effects on yield and purity.

- Esterification methods provide routes to functionalized triazines but are more suitable for specialized derivatives rather than the direct hydroxypropyl compound.

- Industrial synthesis often employs aqueous formaldehyde and amine mixtures with controlled temperature and pH, followed by purification steps to ensure product quality for antimicrobial applications.

Chemical Reactions Analysis

Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, it rapidly hydrolyzes to release formaldehyde and 1-amino-propan-2-ol.

Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents like hydrogen peroxide (for oxidation), and various nucleophiles (for substitution). The major products formed from these reactions include formaldehyde, 1-amino-propan-2-ol, and substituted triazine derivatives .

Scientific Research Applications

Industrial Applications

1. Metalworking Fluids

- Function : The compound is primarily used as an antimicrobial agent in metalworking fluids. These fluids are essential for lubrication and cooling during machining processes.

- Effectiveness : Studies have shown that formulations containing hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine can effectively suppress microbial growth in metalworking systems. For instance, a concentration of 0.1% was found to maintain sterility for several months despite microbial challenges .

2. Oil and Gas Drilling Muds

- Function : In the oil and gas industry, this compound is utilized in drilling muds and packer fluids to prevent microbial degradation.

- Benefits : Its antimicrobial properties help to enhance the stability and performance of these fluids under challenging environmental conditions .

3. Industrial Adhesives

- Function : Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is also incorporated into industrial adhesives to inhibit microbial growth.

- Application : This application is crucial in environments where adhesives are exposed to moisture and potential contamination .

4. Aqueous Systems

- Usage : Beyond metalworking fluids and adhesives, this compound can protect various aqueous systems from biodeterioration. These include cooling tower systems, pigment dispersions, and even agricultural applications such as seed treatments .

Case Studies

Safety and Environmental Considerations

While hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine exhibits significant antimicrobial properties, it is essential to consider its safety profile. The compound has been classified with potential hazards including toxicity if ingested or inhaled and may cause skin sensitization . Therefore, appropriate handling measures should be implemented in industrial settings to mitigate risks.

Mechanism of Action

The primary mechanism of action of Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is the release of formaldehyde upon hydrolysis. Formaldehyde acts as an antimicrobial agent by cross-linking with microbial proteins and nucleic acids, thereby inhibiting their function and leading to cell death. The molecular targets include microbial enzymes and structural proteins, which are essential for microbial survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The hexahydro-s-triazine derivatives differ primarily in their substituent groups, which dictate their chemical behavior, stability, and applications. Key compounds include:

Degradation and Environmental Behavior

- Degradation Half-Life: The hydroxyethyl variant (CAS 4719-04-4) has a half-life of 12.2 days under environmental conditions, shorter than other drilling additives like 2-aminoethanol (30 days) .

- Sorption (Kd Values): The hydroxyethyl compound exhibits variable sorption, with KOC values of 10 and 0.002, indicating low to moderate soil adsorption . No Kd data are available for the hydroxypropyl analog, though its higher hydrophobicity (due to the propyl group) may increase sorption.

Antimicrobial and Functional Performance

- Hydroxyethyl Derivative (CAS 4719-04-4) :

- Hydroxypropyl Derivative (CAS 25254-50-6) :

Cost and Commercial Availability

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine, and how can purity be optimized during synthesis?

The synthesis typically involves nucleophilic substitution reactions between s-triazine derivatives and hydroxypropyl groups under controlled pH and temperature conditions. Key steps include:

- Condensation reactions : Reacting hexahydro-s-triazine with 2-hydroxypropyl halides or epoxides in a polar solvent (e.g., ethanol/water mixtures) at 60–80°C .

- Purification : Column chromatography or recrystallization from ethanol to remove unreacted intermediates. Purity can be verified via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) and NMR spectroscopy (characteristic peaks at δ 3.4–3.8 ppm for hydroxypropyl protons) .

Q. How can researchers characterize the stability of hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C, monitoring degradation via UV-Vis spectroscopy (λ = 230 nm) or LC-MS to identify breakdown products like formaldehyde or propylene glycol derivatives .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (reported onset at ~150°C) and differential scanning calorimetry (DSC) to assess melting points (e.g., 136.1°C for related triazine derivatives) .

Advanced Research Questions

Q. What are the mechanistic pathways for the reaction of hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine with hydrogen sulfide (H₂S) in oilfield applications?

The compound acts as an H₂S scavenger via a multi-step nucleophilic addition mechanism:

Initial reaction : H₂S attacks the triazine ring, forming thiol adducts and releasing hydroxylpropyl amines .

Secondary reactions : Intermediate thiols further react with unspent triazine, generating polymeric byproducts (e.g., trithiane derivatives).

Quantification : Monitor reaction kinetics using gas chromatography (GC-FID) to track H₂S depletion and identify byproducts via high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine across different microbial strains?

Discrepancies may arise from:

- Strain-specific resistance : Conduct minimum inhibitory concentration (MIC) assays using ASTM E2315 guidelines with standardized bacterial/fungal strains (e.g., Pseudomonas aeruginosa, Aspergillus niger) .

- Matrix interference : Test efficacy in metalworking fluid emulsions vs. aqueous solutions, as surfactants and oils can reduce bioavailability. Use flow cytometry to assess microbial viability in complex matrices .

Q. What advanced analytical techniques are suitable for quantifying hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine in biodegradation studies?

- Direct analysis : Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode (m/z 219.28 for [M+H]⁺) with deuterated internal standards to correct for matrix effects .

- Degradation tracking : Couple liquid chromatography (LC) with tandem MS (LC-MS/MS) to detect hydrolyzed products (e.g., hydroxypropylamine fragments, m/z 76.08) .

Methodological Considerations

Q. How can researchers design experiments to evaluate the environmental impact of hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine in aquatic systems?

Q. What strategies mitigate interference from metalworking fluid components during the analysis of hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.